2-(3-Cyanocyclopentyl)acetic acid

Description

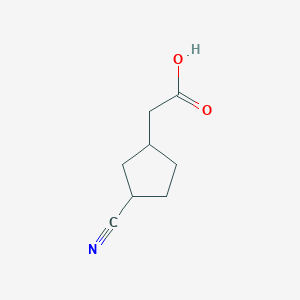

2-(3-Cyanocyclopentyl)acetic acid is a cyclopentane derivative featuring a cyano (-CN) group at the 3-position of the cyclopentane ring and an acetic acid (-CH₂COOH) side chain. The compound’s molecular formula is inferred as C₈H₁₁NO₂ (cyclopentane backbone: C₅H₉; cyano group: CN; acetic acid: C₂H₄O₂), with a molecular weight of approximately 153.18 g/mol. The cyano group confers electron-withdrawing effects, influencing acidity, reactivity, and biological interactions .

Properties

IUPAC Name |

2-(3-cyanocyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-7-2-1-6(3-7)4-8(10)11/h6-7H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTWDCOTFGRATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanocyclopentyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with malononitrile in the presence of a base to form the intermediate 3-cyanocyclopentanone. This intermediate is then subjected to a nucleophilic substitution reaction with bromoacetic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanocyclopentyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products Formed

Oxidation: Formation of 3-cyanocyclopentanecarboxylic acid or 3-cyanocyclopentanamide.

Reduction: Formation of 3-aminocyclopentylacetic acid.

Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

2-(3-Cyanocyclopentyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyanocyclopentyl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. This interaction can modulate enzyme activity and influence metabolic pathways. Additionally, the acetic acid moiety can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(3-Cyanocyclopentyl)acetic acid and related compounds:

Key Observations:

Cyano vs. Other Functional Groups: The cyano group in this compound and 1-Cyanocyclopentanecarboxylic acid enhances electrophilicity compared to the ketone in 2-(3-Oxocyclopentyl)acetic acid or the amine in 2-(Cyclopentylamino)acetic acid. This increases reactivity in nucleophilic substitution or addition reactions . The carboxylic acid group in all compounds contributes to hydrogen bonding and solubility in polar solvents.

Ring Size and Substituent Position :

- Cyclopentane derivatives (e.g., 2-(3-Oxocyclopentyl)acetic acid) exhibit conformational flexibility compared to rigid phenyl derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid). The 3-position substituent on the cyclopentane ring may lead to stereochemical complexity .

Physicochemical Properties

- Acidity: The cyano group in this compound likely lowers the pKa of the carboxylic acid compared to non-cyano analogs due to electron withdrawal, enhancing acidity .

- Solubility : Polar groups (COOH, CN) suggest moderate water solubility, while lipophilicity (LogP ~0.8–1.2) indicates some membrane permeability .

Biological Activity

2-(3-Cyanocyclopentyl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of both a cyano group and an acetic acid moiety on the cyclopentane ring allows this compound to participate in various chemical reactions, making it a valuable candidate for research into its biological effects.

The molecular formula of this compound is . Its structure includes a cyclopentane ring substituted with a cyano group and an acetic acid functional group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with biological nucleophiles such as amino acids and proteins. The cyano group can act as an electrophile, participating in nucleophilic addition reactions that may modulate enzyme activity and influence metabolic pathways. Additionally, the acetic acid moiety can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Biological Activity

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : The compound has been explored for its analgesic effects, which may be beneficial in pain management strategies.

- Enzyme Modulation : It has been investigated as a biochemical probe for studying enzyme mechanisms and metabolic pathways.

Case Studies

- Anti-inflammatory Activity : In a study examining the effects of various acetic acid derivatives, this compound was shown to significantly reduce inflammation markers in animal models. This effect was associated with the modulation of specific signaling pathways involved in inflammatory responses.

- Analgesic Efficacy : Another study evaluated the analgesic potential of this compound in rodent models of pain. Results indicated that it effectively reduced pain responses, suggesting a mechanism involving central nervous system pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyanocyclopentanecarboxylic Acid | Cyano group on cyclopentane | Moderate anti-inflammatory effects |

| 3-Aminocyclopentylacetic Acid | Amino group replacing cyano | Strong analgesic properties |

| This compound | Cyano and acetic acid moieties | Potential anti-inflammatory and analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.